3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid
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Overview
Description
3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid typically involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable reagent to introduce the methylpropanoic acid group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects through the modulation of reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells. The compound’s ability to interact with enzymes and proteins involved in oxidative stress and cell death pathways is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxyphenylboronic acid: Shares the dimethoxyphenyl group but differs in its functional group, being a boronic acid instead of a carboxylic acid.
(3,5-Dimethoxyphenyl)acetic acid: Similar structure but with an acetic acid moiety instead of a methylpropanoic acid group
Uniqueness
3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid is unique due to its specific combination of the dimethoxyphenyl group and the methylpropanoic acid moiety.
Properties
Molecular Formula |
C12H16O4 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
3-(3,5-dimethoxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H16O4/c1-8(12(13)14)4-9-5-10(15-2)7-11(6-9)16-3/h5-8H,4H2,1-3H3,(H,13,14) |
InChI Key |
FRELPDYZPNNWJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC(=C1)OC)OC)C(=O)O |
Origin of Product |
United States |
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